molecular formula C17H16ClN5OS B11001849 N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B11001849
M. Wt: 373.9 g/mol
InChI Key: MNZWISUPSBPKCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a sulfanyl linkage, and a tetrazolyl-substituted phenylacetamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Sulfanyl Intermediate: The reaction begins with the chlorination of a phenyl sulfide to introduce the chlorophenyl group.

    Introduction of the Ethyl Linkage: The chlorophenyl sulfanyl intermediate is then reacted with an ethylating agent to form the desired ethyl linkage.

    Formation of the Tetrazolyl-Substituted Phenylacetamide: The final step involves the reaction of the ethylated intermediate with a tetrazolyl-substituted phenylacetamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N,N-diethylamine
  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives

Uniqueness

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C17H16ClN5OS

Molecular Weight

373.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C17H16ClN5OS/c18-14-3-7-16(8-4-14)25-10-9-19-17(24)11-13-1-5-15(6-2-13)23-12-20-21-22-23/h1-8,12H,9-11H2,(H,19,24)

InChI Key

MNZWISUPSBPKCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCCSC2=CC=C(C=C2)Cl)N3C=NN=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.